molecular formula C5H6BCl2NO2 B1421260 (4-Chloropyridin-3-yl)boronic acid hydrochloride CAS No. 1072945-69-7

(4-Chloropyridin-3-yl)boronic acid hydrochloride

カタログ番号: B1421260
CAS番号: 1072945-69-7
分子量: 193.82 g/mol
InChIキー: AYQLYGOQLKWDHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Chloropyridin-3-yl)boronic acid hydrochloride (CAS 1072945-69-7) is a versatile heterocyclic building block critical for pharmaceutical research and discovery. This compound belongs to the important class of boronic acids, which are prized in medicinal chemistry for their stability, low toxicity, and unique physicochemical properties that often improve the bioavailability of bioactive molecules . As an aryl boronic acid, this compound serves primarily as a key intermediate in metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in drug discovery pipelines . The molecular structure incorporates both a boronic acid group and a chlorine substituent on the pyridine ring, providing two distinct sites for chemical modification and enabling diverse synthetic applications. Research Applications: This building block is valuable for constructing molecular architectures with potential biological activity. The strategic incorporation of both chlorine and boronic acid functional groups on the pyridine ring makes it particularly useful for creating targeted compounds in medicinal chemistry campaigns. Boronic acid analogs have demonstrated various therapeutic applications including anticancer, antibacterial, and antiviral activities in research settings . Handling and Storage: For optimal stability, this compound should be stored in an inert atmosphere at freezer temperatures (-20°C) . It requires cold-chain transportation and handling in a well-ventilated place with appropriate personal protective equipment. Refer to the Safety Data Sheet for comprehensive handling instructions. Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

(4-chloropyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQLYGOQLKWDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)Cl)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674412
Record name (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-69-7
Record name (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyridine-3-boronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloropyridin-3-yl)boronic acid hydrochloride typically involves the hydroboration of 4-chloropyridine. The process includes the addition of a boron-hydrogen bond across the pyridine ring, followed by the formation of the boronic acid group. This reaction is generally rapid and can be conducted under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydroboration techniques, utilizing catalysts to enhance reaction efficiency. The process is optimized to ensure high yields and purity of the final product .

化学反応の分析

Types of Reactions: (4-Chloropyridin-3-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development:
(4-Chloropyridin-3-yl)boronic acid hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the development of various biologically active molecules. For instance, it has been employed in the synthesis of inhibitors targeting specific enzymes involved in disease pathways, showcasing its potential in drug discovery and development .

Case Study:
A notable application is its use in synthesizing kinase inhibitors. The compound's boronic acid functionality allows for effective participation in Suzuki-Miyaura cross-coupling reactions, which are crucial for constructing complex molecular architectures that exhibit biological activity .

Organic Synthesis

Cross-Coupling Reactions:
The compound is extensively used in Suzuki coupling reactions to form carbon-carbon bonds. This reaction is vital for building complex organic molecules from simpler precursors. The presence of the boronic acid moiety facilitates the coupling with aryl halides, leading to the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals .

Table 1: Reaction Conditions for Suzuki Coupling

Substrate Catalyst Solvent Temperature Yield
Aryl HalidePd(PPh3)2Cl21,4-Dioxane/Water80°C65%
Aryl HalidePd(dppf)DMF60°C80%

Material Science

Polymer Chemistry:
In material science, this compound is utilized to modify polymers and create new materials with enhanced properties. Its ability to form stable complexes with various substrates makes it valuable for developing functionalized polymers that can be used in sensors and electronic devices .

Biological Applications

Enzyme Inhibition Studies:
Research indicates that this compound exhibits inhibitory activity against certain enzymes, making it a subject of interest in biochemical studies. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic uses .

Case Study:
Inhibitory effects on proteases have been documented, suggesting that this compound could lead to the development of new therapeutic agents targeting protease-related diseases .

作用機序

The mechanism of action of (4-Chloropyridin-3-yl)boronic acid hydrochloride primarily involves its role as a reagent in catalytic processes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

類似化合物との比較

Halogen-Substituted Pyridinyl Boronic Acids

Key structural variations among halogenated pyridinyl boronic acids influence their reactivity, solubility, and biological activity:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
(4-Chloropyridin-3-yl)boronic acid HCl Cl (4), B(OH)₂ (3), HCl C₅H₆BCl₂NO₂ 1072945-69-7 Cross-coupling reactions, drug intermediates
(4,6-Dichloropyridin-3-yl)boronic acid hydrate Cl (4,6), B(OH)₂ (3) C₅H₆BCl₂NO₃ 1072952-26-1 Enhanced electrophilicity due to dual Cl substituents
(2,6-Difluoropyridin-3-yl)boronic acid hydrate F (2,6), B(OH)₂ (3) C₅H₆BF₂NO₃ 1072952-27-2 Improved metabolic stability via F substitution
(2-Chloropyridin-4-yl)boronic acid Cl (2), B(OH)₂ (4) C₅H₅BClNO₂ 458532-96-2 Altered regioselectivity in coupling reactions

Key Observations :

  • Chlorine Position : The 4-Cl substituent in the target compound favors reactivity at the 3-position boronic acid group, whereas 2-Cl analogs (e.g., 458532-96-2) exhibit different regiochemical outcomes .

Hydrochloride vs. Non-Salt Forms

The hydrochloride salt form of the compound offers distinct advantages:

  • Solubility : Enhanced aqueous solubility compared to free boronic acids, facilitating use in polar reaction media .
  • Stability: Reduced boroxine trimer formation (common in non-salt boronic acids) due to protonation of the boronic acid group, as seen in NMR studies of similar compounds (e.g., phenylboronic acid with Et₃N) .
  • Synthetic Utility: Enables direct use in acidic conditions without requiring additional bases, unlike DEA (diethanolamine) boronic esters, which require transesterification for activation .

Stability Challenges

  • Boroxine Formation: Free boronic acids equilibrate with boroxine trimers in solution, but the hydrochloride salt mitigates this issue by stabilizing the monomeric form .
  • In Vivo Limitations: Peptide boronic acids face rapid inactivation, whereas the target compound’s non-peptidic structure may improve pharmacokinetics, though solubility in biological systems remains a concern .

生物活性

(4-Chloropyridin-3-yl)boronic acid hydrochloride is a boron-containing compound known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula: C₅H₅BClNO
  • Molecular Weight: 145.46 g/mol
  • CAS Number: 381248-04-0

This compound acts primarily as a reversible inhibitor of certain enzymes, particularly those involved in metabolic pathways. Its boron atom allows it to form covalent bonds with hydroxyl groups in target proteins, leading to inhibition of enzymatic activity. This property is particularly valuable in drug development for targeting enzymes that play critical roles in diseases such as cancer and diabetes.

Enzyme Inhibition

  • Proteasome Inhibition : Studies indicate that this compound can inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death .
  • Enzyme Specificity : The compound has shown selectivity for certain serine proteases and cysteine proteases, making it a candidate for further exploration in therapeutic contexts .

Anticancer Properties

Recent research highlights its potential as an anticancer agent:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity, particularly against breast and lung cancer cells .
  • Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Case Studies

StudyFindings
Reported effective inhibition of proteasome activity leading to apoptosis in cancer cell lines.
Demonstrated selective inhibition against specific serine proteases with potential implications in inflammatory diseases.
Evaluated the compound's effect on tumor growth in xenograft models, showing significant tumor reduction compared to controls.

Research Findings

  • Pharmacological Studies : Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics, allowing it to reach therapeutic concentrations in vivo .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting potential for combination therapies in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (4-Chloropyridin-3-yl)boronic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of boronic acid hydrochlorides often involves transesterification or deprotection steps. For example, DEA (diethanolamine) boronic esters—developed by AstraZeneca—are stable intermediates that can be hydrolyzed under acidic or basic conditions to yield boronic acids . For this compound, a two-step process may be employed:

Boronic ester formation : Reacting the chloropyridine precursor with a boronic ester (e.g., pinacol boronic ester) under palladium-catalyzed cross-coupling conditions.

Deprotection and HCl salt formation : Treating the ester with hydrochloric acid to generate the hydrochloride salt.

  • Critical Parameters : pH control during deprotection (e.g., methyl boronic acid in acidic/basic conditions) impacts stability and purity . Solubility in polar solvents (e.g., water or methanol) must be optimized to avoid precipitation during purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 11^{11}B NMR is critical for confirming boronic acid functionality (typical shifts: 25–35 ppm for arylboronic acids). 1^{1}H/13^{13}C NMR identifies chloropyridine substituents .
  • HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity. DEA-based boronic esters are chromatographically stable, enabling reliable analysis .
  • Melting Point : The hydrochloride salt typically melts between 248–250°C, consistent with related boronic acid hydrochlorides .

Q. What are the key challenges in handling and storing this compound?

  • Methodological Answer :

  • Hygroscopicity : The compound is hygroscopic, requiring storage under inert gas (N2_2/Ar) at 2–8°C .
  • Stability in Solution : Slight solubility in water (e.g., 0.1–1 mg/mL) necessitates fresh preparation for reactions to avoid hydrolysis .
  • Safety : Use gloves and eye protection due to irritant properties; waste must be neutralized and disposed via certified facilities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry of the boronic acid and palladium intermediates to assess electronic effects (e.g., chloride’s electron-withdrawing impact on pyridine ring reactivity) .
  • Transition State Analysis : Simulate oxidative addition and transmetallation steps to identify steric/electronic barriers. For example, the 4-chloro substituent may hinder coupling at the 3-boronic acid site, requiring ligand tuning (e.g., bulky phosphines) .
  • Validation : Compare predicted coupling yields with experimental results using aryl halides of varying electronic profiles (e.g., electron-deficient vs. electron-rich partners) .

Q. What strategies resolve contradictions in reported biological activities of boronic acid derivatives, such as antimicrobial vs. cytotoxic effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the chloropyridine scaffold (e.g., replacing Cl with F or CH3_3) and assess activity against bacterial/fungal strains vs. mammalian cell lines .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., proteasome or dipeptidyl peptidase IV) to determine if biological effects arise from boronic acid coordination or off-target interactions .
  • Data Normalization : Control for batch-to-batch purity variations (e.g., residual palladium in synthetic batches) that may skew bioactivity results .

Q. How can researchers leverage this compound as a bioisostere in drug design?

  • Methodological Answer :

  • Carboxylic Acid Replacement : The boronic acid group mimics carboxylate binding in enzyme active sites (e.g., serine proteases) while improving metabolic stability. Design analogs of known drugs (e.g., hypertension inhibitors) and compare pharmacokinetic profiles .
  • Coordination Chemistry : Exploit boron’s ability to form reversible covalent bonds with biological nucleophiles (e.g., hydroxyl groups in saccharides) for targeted drug delivery .
  • In Vivo Testing : Assess bioavailability in rodent models, noting potential HCl salt dissociation in physiological pH and its impact on biodistribution .

Q. What advanced analytical techniques quantify boronic acid degradation products under varying experimental conditions?

  • Methodological Answer :

  • LC-MS/MS : Monitor hydrolysis products (e.g., boric acid and chloropyridine fragments) in aqueous buffers at different pH levels (4–9) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to diols (e.g., fructose) to assess boronic acid integrity after prolonged storage .
  • X-ray Crystallography : Resolve crystal structures of the hydrochloride salt to identify hydration states or polymorphs affecting stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloropyridin-3-yl)boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chloropyridin-3-yl)boronic acid hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。